2,1,3-Benzoxadiazole-5-methanamine
Overview
Description
2,1,3-Benzoxadiazole-5-methanamine is a significant compound known for its unique chemical and biological properties. It has garnered attention in various fields due to its versatile applications, particularly in organic optoelectronics and as a fluorogenic reagent for biochemical analysis.
Mechanism of Action
Target of Action:
- Primary Targets : 2,1,3-Benzoxadiazole-5-methanamine interacts with a specific class of enzymes known as glutathione S-transferases (GSTs) . These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds.
Mode of Action:
- Interaction with GSTs : When this compound enters cells, it selectively inhibits specific GST isoforms, such as GSTP1-1, by binding to their active sites . This inhibition disrupts the normal function of GSTs.
- Formation of Complex : The compound forms a complex with GSH at the C-4 position of its benzoxadiazole ring. This complex is tightly stabilized within the active site of GSTP1-1 and GSTM2-2 .
- Suicide Inhibition : Interestingly, this compound behaves as a suicide inhibitor for GSTs. It binds irreversibly to the active site, preventing GSTs from performing their detoxification functions .
Result of Action:
- Molecular and Cellular Effects :
Action Environment:
- Environmental Factors :
- pH : The compound’s activity may vary based on the cellular pH. In an acidic environment (pH < 6), it hydrolyzes to formaldehyde, which is bactericidal .
Biochemical Analysis
Biochemical Properties
2,1,3-Benzoxadiazole-5-methanamine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or enhancing enzyme activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, potentially modulating their activity and affecting downstream biological processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been shown to inhibit the activity of detoxification enzymes, thereby enhancing the efficacy of anticancer drugs . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound exhibits good stability under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathways include oxidation, reduction, and conjugation reactions mediated by cytochrome P450 enzymes and other drug-metabolizing enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the overall biochemical activity of this compound . Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . These factors collectively determine the localization and accumulation of this compound in different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its biochemical effects . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications that direct its localization . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-methanamine typically involves the reduction of the N-oxide group using triphenylphosphine in xylene, yielding the heterocycle 2,1,3-benzoxadiazole. This is followed by selective bromination at positions 4 and 7 to obtain 4,7-dibromo-2,1,3-benzoxadiazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzoxadiazole-5-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxadiazole core.
Substitution: Halogenation and other substitution reactions are common, particularly at the 4 and 7 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often employs reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules for specific applications .
Scientific Research Applications
2,1,3-Benzoxadiazole-5-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated organic compounds, which are essential in the development of organic semiconductors.
Biology: The compound serves as a fluorogenic reagent for the analysis of amino acids and protein labeling, aiding in the study of enzyme structures and functions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its fluorescent properties that can be utilized in diagnostic imaging.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaic cells due to its excellent optoelectronic properties.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
2,1,3-Benzoselenadiazole: This variant includes a selenium atom and is used in dye-sensitized solar cells.
Uniqueness: 2,1,3-Benzoxadiazole-5-methanamine is unique due to its strong electron affinity and good coplanarity, making it an excellent electron acceptor in organic semiconductor synthesis. Its versatility in various applications, from biochemical analysis to industrial optoelectronics, sets it apart from its analogs .
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBQXDAJQLKGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297474 | |
Record name | 2,1,3-Benzoxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321330-19-2 | |
Record name | 2,1,3-Benzoxadiazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321330-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzoxadiazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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